molecular formula C21H24N2O6S B2721290 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040636-95-0

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B2721290
CAS RN: 1040636-95-0
M. Wt: 432.49
InChI Key: IRLLEDPSLROUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a chemical compound that has attracted attention in scientific research due to its potential applications in medicine and biochemistry. This compound has been synthesized using various methods and has shown promising results in various studies. In

Scientific Research Applications

Anticancer Activity

A study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, synthesized from similar compounds, highlighted their potential in cancer treatment. These compounds were evaluated for their anticancer activity against various human tumor cell lines, showing significant potency. One compound, in particular, demonstrated notable anticancer activity, inducing cell cycle arrest in the G2/M phase, increasing apoptotic cell populations, and activating caspases, which are crucial for programmed cell death. The study emphasizes the importance of structural relationships in determining biological activity, offering insights for future drug design (Żołnowska et al., 2018).

Enzyme Inhibition

Research into benzenesulfonamide derivatives also explores their role as enzyme inhibitors. One study synthesized a series of compounds to investigate their inhibitory effects on human carbonic anhydrase isoforms, essential for various physiological functions. These compounds showed varying degrees of inhibitory activity, highlighting the potential for selective inhibition of specific isoforms, which could be beneficial in treating diseases associated with aberrant enzyme activity (Sethi et al., 2013).

Photodynamic Therapy

Another fascinating application is in photodynamic therapy (PDT), a treatment approach for cancer that uses light-sensitive compounds to generate reactive oxygen species and kill cancer cells. A novel zinc phthalocyanine substituted with a benzenesulfonamide derivative showed high singlet oxygen quantum yield, making it a promising candidate for PDT. Its excellent photophysical and photochemical properties suggest it could be a potent Type II photosensitizer for cancer treatment (Pişkin et al., 2020).

Synthesis of Biological Active Compounds

Benzenesulfonamides are also central to synthesizing biologically active compounds. For instance, a series of thiourea derivatives bearing a benzenesulfonamide moiety were synthesized and evaluated for their antimycobacterial activity. This study highlights the potential of these compounds in developing new treatments for tuberculosis, with some derivatives showing high activity against Mycobacterium tuberculosis (Ghorab et al., 2017).

properties

IUPAC Name

3,4-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-27-18-8-7-16(13-20(18)28-2)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h5-8,12-13,19,22H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLLEDPSLROUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.